5-aminopent-2-ynoic acid

Catalog No.
S6497344
CAS No.
2137794-28-4
M.F
C5H7NO2
M. Wt
113.1
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-aminopent-2-ynoic acid

CAS Number

2137794-28-4

Product Name

5-aminopent-2-ynoic acid

Molecular Formula

C5H7NO2

Molecular Weight

113.1

5-Aminopent-2-ynoic acid is a synthetic amino acid characterized by its unique structure that includes an alkyne functional group. Its molecular formula is C5H7NO2\text{C}_5\text{H}_7\text{NO}_2 and it has a molecular weight of 113.11 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The alkyne group in 5-aminopent-2-ynoic acid allows it to participate in a range of

  • Oxidation: The alkyne group can be oxidized to yield different products. Common oxidizing agents include potassium permanganate and osmium tetroxide.
  • Reduction: It can be reduced to form saturated derivatives, typically using hydrogenation methods with palladium on carbon as a catalyst.
  • Substitution: The amino group can engage in substitution reactions with reagents such as alkyl halides and acyl chlorides, leading to various derivatives.

The major products from these reactions include alkylated, acylated, and hydrogenated derivatives of 5-aminopent-2-ynoic acid.

Research indicates that 5-aminopent-2-ynoic acid exhibits significant biological activity, particularly as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Its mechanism of action involves binding to the active site of the enzyme, thereby inhibiting its function. This property positions 5-aminopent-2-ynoic acid as a candidate for therapeutic applications in managing diabetes-related conditions .

Additionally, studies have highlighted its potential antioxidant and anti-inflammatory properties, suggesting broader implications for health and disease management.

The synthesis of 5-aminopent-2-ynoic acid is primarily achieved through the Sonogashira cross-coupling reaction. This method typically begins with the preparation of (S)-2-Aminopent-4-ynoic acid-Ni-(S)-BPB, which is then functionalized using various aryl halides in the presence of palladium catalysts. This approach allows for the creation of optically pure derivatives with high selectivity against aldose reductase .

Other methods for synthesizing this compound include:

  • Reaction of propargyl bromide with glycine.
  • Deprotection of allyl groups using palladium catalysts.

5-Aminopent-2-ynoic acid has several applications across different fields:

  • Medicinal Chemistry: It is explored for its potential as an enzyme inhibitor, particularly in treating conditions related to aldose reductase activity.
  • Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Materials Science: Used in developing new materials and catalysts due to its unique structural properties.

Studies on the interactions of 5-aminopent-2-ynoic acid have focused on its binding affinity to aldose reductase. Molecular docking studies have been conducted to elucidate the binding modes and affinities of this compound with the enzyme, providing insights into its inhibitory mechanisms . Furthermore, research into its interactions with other biological targets is ongoing, aiming to uncover additional therapeutic potentials.

Several compounds share structural similarities with 5-aminopent-2-ynoic acid, including:

  • 2-Amino-5-arylpent-4-ynoic acids: These compounds have similar structures but differ in their aryl substituents.
  • Aminocaproic acid: Another amino acid derivative that has distinct functional groups and applications.

Uniqueness

What sets 5-aminopent-2-ynoic acid apart from these similar compounds is its alkyne functionality, which enables participation in click chemistry reactions—a valuable feature for synthetic applications. Its specific inhibitory action against aldose reductase also highlights its unique therapeutic potential compared to other amino acids and derivatives .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-25-2023

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